molecular formula C24H27N3O5S B2405734 N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-piperidin-1-ylsulfonylbenzamide CAS No. 851406-23-0

N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-piperidin-1-ylsulfonylbenzamide

Cat. No. B2405734
M. Wt: 469.56
InChI Key: HEALBJYILBCIET-UHFFFAOYSA-N
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Description

N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-piperidin-1-ylsulfonylbenzamide is a chemical compound that belongs to the class of sulfonylbenzamide derivatives. It is a potent and selective inhibitor of the protein kinase B (PKB), also known as Akt, which is a key regulator of cell survival, growth, and metabolism. This compound has been extensively studied for its potential applications in cancer therapy, diabetes, and other diseases.

Scientific Research Applications

Psychoactive and Neurotropic Properties

Research in the domain of psychoactive and neurotropic properties has identified compounds with promising effects on anxiety, amnesia, and hypoxia. For instance, studies on novel quinoline derivatives have uncovered substances with specific sedative effects, considerable anti-amnesic activity, and potent anti-anxiety actions. These compounds are of interest for further investigation as potential psychoactive agents (Podolsky, Shtrygol’, & Zubkov, 2017).

Antimicrobial Activity

A series of quinoline derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds exhibit promising antimicrobial activities, with some showing significant effectiveness against Candida albicans and Cryptococcous neoformans, highlighting their potential as novel antimicrobial agents (Srinivasan, Beema Shafreen, Nithyanand, Manisankar, & Pandian, 2010).

Anticancer Potential

Recent studies have synthesized and evaluated indeno[1,2-c]quinoline derivatives for their antiproliferative effects on cancer cells. These derivatives exhibit potent activity against various cancer cell lines, demonstrating their potential as dual topoisomerase I and II inhibitors. Such compounds have shown significant tumor regression in in vivo models, indicating their promise in anticancer research (Tseng et al., 2013).

Structural Chemistry

The structural chemistry of quinoline derivatives has been explored through the study of their spatial orientations and interactions. For example, research on stretched amide derivatives has revealed the formation of channel-like structures through weak interactions, providing insights into the molecular arrangement and potential applications in materials science (Kalita & Baruah, 2010).

properties

IUPAC Name

N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-piperidin-1-ylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O5S/c1-32-20-8-5-18-15-19(24(29)26-22(18)16-20)11-12-25-23(28)17-6-9-21(10-7-17)33(30,31)27-13-3-2-4-14-27/h5-10,15-16H,2-4,11-14H2,1H3,(H,25,28)(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEALBJYILBCIET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-piperidin-1-ylsulfonylbenzamide

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